molecular formula C21H17N3O5 B2975612 N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide CAS No. 941939-89-5

N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide

Cat. No. B2975612
CAS RN: 941939-89-5
M. Wt: 391.383
InChI Key: QNITYUSTHLRKHU-UHFFFAOYSA-N
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Description

N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide, also known as MNPAO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and as a fluorescent probe. In cancer research, N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In neuroprotection, N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has been shown to protect against oxidative stress-induced damage in neuronal cells. As a fluorescent probe, N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has been used to detect the presence of metal ions in biological samples.

Mechanism Of Action

The mechanism of action of N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. Additionally, N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has been shown to act as an antioxidant and protect against oxidative stress-induced damage in neuronal cells.
Biochemical and Physiological Effects:
N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, protection against oxidative stress-induced damage in neuronal cells, and the detection of metal ions in biological samples. However, the exact effects of N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide on different biological systems are still being studied.

Advantages And Limitations For Lab Experiments

One advantage of N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is its potential as a multi-functional compound with applications in various fields. However, its limitations include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide research, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the study of its potential side effects. Additionally, further research is needed to fully understand the mechanism of action of N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide and its effects on different biological systems.
In conclusion, N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is a chemical compound with potential applications in various fields, including cancer research, neuroprotection, and as a fluorescent probe. Its mechanism of action and effects on different biological systems are still being studied, and further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is synthesized through a multi-step process that involves the reaction of 2-methyl-4-nitroaniline and 4-phenoxyphenylisocyanate in the presence of a base, followed by the addition of oxalic acid dihydrate. The resulting product is then purified using column chromatography.

properties

IUPAC Name

N'-(2-methyl-4-nitrophenyl)-N-(4-phenoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c1-14-13-16(24(27)28)9-12-19(14)23-21(26)20(25)22-15-7-10-18(11-8-15)29-17-5-3-2-4-6-17/h2-13H,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNITYUSTHLRKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide

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